molecular formula C8H7BrFN B13693632 5-Bromo-2-(1-fluorocyclopropyl)pyridine CAS No. 1936113-44-8

5-Bromo-2-(1-fluorocyclopropyl)pyridine

Cat. No.: B13693632
CAS No.: 1936113-44-8
M. Wt: 216.05 g/mol
InChI Key: IBELEMBFMLSKAK-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-fluorocyclopropyl)pyridine is a halogenated pyridine derivative This compound features a bromine atom at the 5-position and a fluorocyclopropyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated pyridine with a fluorocyclopropyl boronic acid under palladium catalysis . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Bromo-2-(1-fluorocyclopropyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-fluorocyclopropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent, such as ethanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases, such as potassium carbonate, are commonly used. Solvents like dimethylformamide or toluene are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-fluorocyclopropyl)pyridine depends on its specific application. In pharmaceuticals, the compound may act by inhibiting specific enzymes or receptors. For example, as an inhibitor of neuropeptide Y receptor Y5, it binds to the receptor and prevents its activation, thereby modulating physiological processes such as appetite and stress response . The molecular targets and pathways involved vary based on the specific biological activity being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1-fluorocyclopropyl)pyridine is unique due to the presence of both bromine and fluorocyclopropyl groups, which confer distinct reactivity and properties. The fluorocyclopropyl group enhances the compound’s electron-withdrawing ability, making it a valuable building block for various applications.

Properties

CAS No.

1936113-44-8

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

5-bromo-2-(1-fluorocyclopropyl)pyridine

InChI

InChI=1S/C8H7BrFN/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4H2

InChI Key

IBELEMBFMLSKAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)F

Origin of Product

United States

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